molecular formula C15H20O4 B14239379 2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-4,7-dimethyl- CAS No. 362650-89-3

2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-4,7-dimethyl-

Cat. No.: B14239379
CAS No.: 362650-89-3
M. Wt: 264.32 g/mol
InChI Key: REDLOKVDZRCSRZ-UHFFFAOYSA-N
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Description

2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-4,7-dimethyl- is an organic compound belonging to the naphthalenone family. These compounds are characterized by their naphthalene core structure, which is a fused pair of benzene rings. The specific compound has additional functional groups, including methoxy and methyl groups, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-4,7-dimethyl- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of a substituted naphthalene derivative, followed by reduction and methylation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-4,7-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-4,7-dimethyl- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-4,7-dimethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, altering their activity, and triggering downstream biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-4,7-dimethyl-
  • 2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-
  • 2(1H)-Naphthalenone, 3,4-dihydro-

Uniqueness

The uniqueness of 2(1H)-Naphthalenone, 3,4-dihydro-5,6,8-trimethoxy-4,7-dimethyl- lies in its specific substitution pattern. The presence of multiple methoxy and methyl groups can significantly influence its chemical reactivity, physical properties, and biological activity compared to other naphthalenone derivatives.

Properties

CAS No.

362650-89-3

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

5,6,8-trimethoxy-4,7-dimethyl-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C15H20O4/c1-8-6-10(16)7-11-12(8)15(19-5)14(18-4)9(2)13(11)17-3/h8H,6-7H2,1-5H3

InChI Key

REDLOKVDZRCSRZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)CC2=C1C(=C(C(=C2OC)C)OC)OC

Origin of Product

United States

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